methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
CAS No.:
Cat. No.: VC14483178
Molecular Formula: C17H26O11
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26O11 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
| Standard InChI | InChI=1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9+,10?,11+,12+,13-,14+,16-,17-/m0/s1 |
| Standard InChI Key | YTZSBJLNMIQROD-KKORFXOPSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2[C@H](CC(O1)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
| Canonical SMILES | CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Introduction
Methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate is a complex organic compound classified as a glycoside. This molecule features multiple stereocenters and functional groups that contribute to its unique chemical and biological properties. Its structure includes a hexahydropyrano[3,4-c]pyran core with hydroxyl and methoxy functional groups attached to a sugar moiety.
Structural Features
The compound is characterized by:
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Molecular Formula: C21H30O13
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Molecular Weight: 494.46 g/mol
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Key Functional Groups:
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Hydroxyl (-OH) groups
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Methoxy (-OCH3) group
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Carboxylate (-COOCH3) group
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Glycosidic linkage connecting the sugar moiety to the pyran ring.
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The presence of hydroxyl groups enables hydrogen bonding and contributes to its solubility in polar solvents. The glycosidic bond suggests potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Pyran Core: The hexahydropyrano[3,4-c]pyran framework is synthesized through cyclization reactions.
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Glycosidic Bond Formation: The sugar moiety is attached via a glycosidic linkage using catalytic or enzymatic methods.
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Functional Group Modifications: Hydroxylation and methylation steps are employed to introduce the hydroxyl and methoxy groups.
Biological Activity
Compounds with similar structures are known for their diverse biological activities:
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Antioxidant Properties: The hydroxyl groups can scavenge free radicals.
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Anti-inflammatory Effects: Potential inhibition of enzymes like lipoxygenase.
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Antimicrobial Activity: Interaction with bacterial cell walls or enzymes.
Further studies are required to elucidate the specific bioactivity of this compound.
Applications
This compound has potential applications in:
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Pharmaceuticals: As a lead compound for drug development targeting oxidative stress and inflammation.
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Nutraceuticals: Due to its antioxidant properties.
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Biological Research: As a model glycoside for studying glycosidic bond stability and interactions.
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